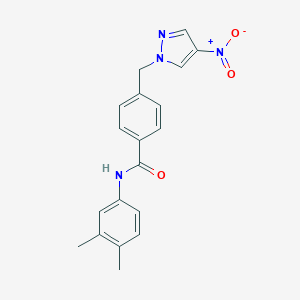
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as Cmpd-1, is a novel compound with potential for use in scientific research.
作用機序
The mechanism of action of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but studies have suggested that it inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins, including those involved in cell growth and survival. Inhibition of Hsp90 by 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile leads to the degradation of these proteins and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for Hsp90. Unlike other compounds that inhibit multiple proteins, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile specifically targets Hsp90, making it a useful tool for studying the role of Hsp90 in various cellular processes. However, one limitation of using 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.
将来の方向性
There are a number of future directions for research on 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could be the development of more potent and selective inhibitors of Hsp90 based on the structure of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Another area of research could be the investigation of the role of Hsp90 in other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for use in therapeutic applications.
Conclusion:
In conclusion, 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a novel compound with potential for use in scientific research, particularly in the field of cancer research. Its specificity for Hsp90 and ability to inhibit the growth of cancer cells make it a useful tool for studying the role of Hsp90 in various cellular processes. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
合成法
The synthesis of 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-amino-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with 3-bromopyridine in the presence of potassium carbonate and dimethylformamide. This reaction produces the intermediate 2-amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which is then purified using column chromatography.
科学的研究の応用
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown potential for use in scientific research, particularly in the field of cancer research. Studies have shown that 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-Amino-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
分子式 |
C21H20N4OS |
分子量 |
376.5 g/mol |
IUPAC名 |
2-amino-7,7-dimethyl-5-oxo-1-pyridin-3-yl-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H20N4OS/c1-21(2)9-15-19(16(26)10-21)18(17-6-4-8-27-17)14(11-22)20(23)25(15)13-5-3-7-24-12-13/h3-8,12,18H,9-10,23H2,1-2H3 |
InChIキー |
ZFZFZUKJOKYBCA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=CS4)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=CS4)C(=O)C1)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)

